(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
148383-08-8
VCID:
VC21145526
InChI:
InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1
SMILES:
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O
Molecular Formula:
C26H45N7O7
Molecular Weight:
567.7 g/mol
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
CAS No.: 148383-08-8
Cat. No.: VC21145526
Molecular Formula: C26H45N7O7
Molecular Weight: 567.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148383-08-8 |
|---|---|
| Molecular Formula | C26H45N7O7 |
| Molecular Weight | 567.7 g/mol |
| IUPAC Name | (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid |
| Standard InChI | InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1 |
| Standard InChI Key | AOXVGYLNAYOFJH-RCSXMCSBSA-N |
| Isomeric SMILES | CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O |
| SMILES | CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
| Canonical SMILES | CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator